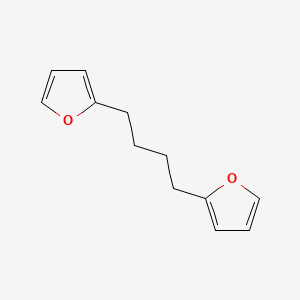
Furan, 2,2'-(1,4-butanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(furan-2-yl)butane is an organic compound featuring two furan rings attached to a butane backbone. Furans are a class of aromatic heterocycles known for their diverse pharmacological activities and utility in various chemical processes . The compound’s structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and materials science .
Méthodes De Préparation
The synthesis of 1,4-Di(furan-2-yl)butane typically involves the cyclization of 1,4-diketones. One common method is the acid-catalyzed cyclization of 1,4-diones, using catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, or amberlyst 15 . Another approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, catalyzed by silver salts . Industrial production methods often leverage these catalytic processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,4-Di(furan-2-yl)butane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like singlet oxygen, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include substituted furans and dihydrofuran derivatives .
Applications De Recherche Scientifique
1,4-Di(furan-2-yl)butane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Di(furan-2-yl)butane and its derivatives often involves interactions with biological targets such as enzymes and receptors. For instance, some furan derivatives inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells . The molecular pathways involved include the activation of p53 and Bax proteins and the inhibition of Bcl-2, leading to programmed cell death .
Comparaison Avec Des Composés Similaires
1,4-Di(furan-2-yl)butane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: This compound features a thiophene ring instead of a butane backbone, offering different electronic properties and reactivity.
2,5-Furandicarboxylic acid: Known for its use in producing bioplastics, this compound has carboxylic acid groups that provide unique chemical functionalities.
Furan-2-ylmethanol: This derivative has a hydroxymethyl group, making it useful in synthesizing various pharmaceuticals and agrochemicals.
The uniqueness of 1,4-Di(furan-2-yl)butane lies in its dual furan rings and butane backbone, which confer distinct reactivity and versatility in synthetic applications .
Propriétés
Numéro CAS |
57640-17-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[4-(furan-2-yl)butyl]furan |
InChI |
InChI=1S/C12H14O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
RHWMLZXMSHVPRA-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CCCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



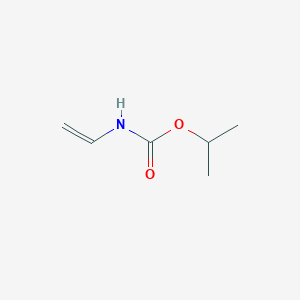
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
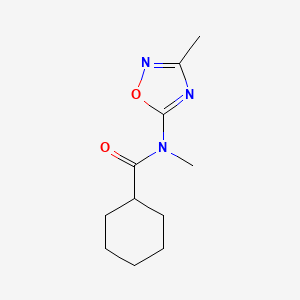
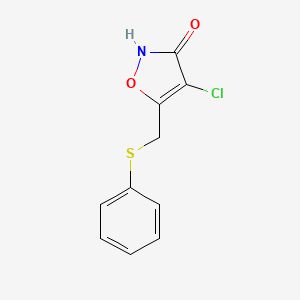
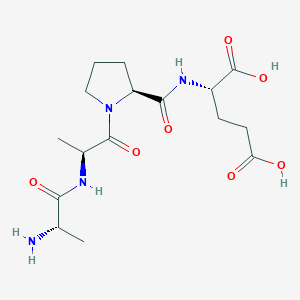
![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
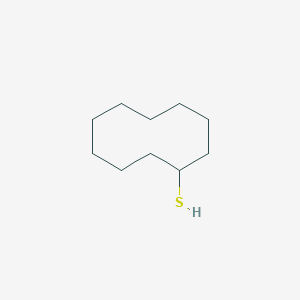

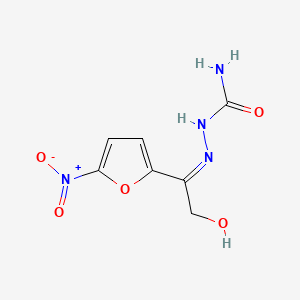
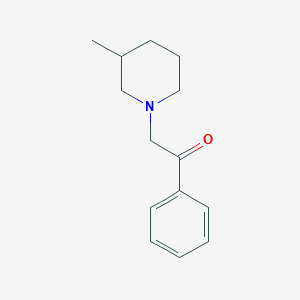
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

